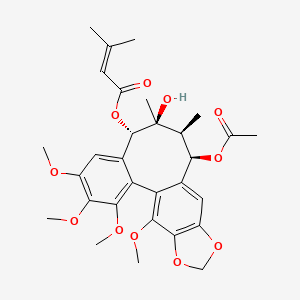
Kadsurarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsurarin is a lignan compound isolated from the plant Kadsura japonica Dunal. It belongs to the family Schisandraceae, which is predominantly found in eastern and southeastern Asia. This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kadsurarin can be synthesized through several chemical reactions involving the precursor compounds found in Kadsura japonica. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems and roots of Kadsura japonica. The extraction process includes the use of solvents such as ethanol or methanol to isolate the lignans. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kadsurarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: Kadsurarin is used as a model compound to study lignan synthesis and reactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and viral infections.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Kadsurarin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects. For example, this compound’s antitumor activity is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Kadsurarin is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin R and S: These are also lignans isolated from Kadsura species with similar biological activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit comparable biological effects.
Binankadsurin A: Another lignan from Kadsura species with distinct chemical properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H36O11 |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
Clé InChI |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
SMILES canonique |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















